
(2,4-Di-i-butyloxyphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-diiso-butyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable reagent in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-diiso-butyloxyphenyl)zinc bromide typically involves the reaction of 2,4-diiso-butyloxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2,4-diiso-butyloxyphenyl bromide+Zn→(2,4-diiso-butyloxyphenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of (2,4-diiso-butyloxyphenyl)zinc bromide involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The process ensures high yield and purity of the final product, which is then dissolved in THF to achieve the desired concentration of 0.50 M.
Chemical Reactions Analysis
Types of Reactions
(2,4-diiso-butyloxyphenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with (2,4-diiso-butyloxyphenyl)zinc bromide include palladium or nickel catalysts, halides, and other organometallic compounds.
Conditions: These reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure optimal reactivity and yield.
Major Products
The major products formed from reactions involving (2,4-diiso-butyloxyphenyl)zinc bromide depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
Scientific Research Applications
(2,4-diiso-butyloxyphenyl)zinc bromide has a wide range of applications in scientific research, including:
Biology: It can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug development.
Industry: It is employed in the production of fine chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (2,4-diiso-butyloxyphenyl)zinc bromide involves the transfer of the phenyl group from the zinc atom to the target molecule. This process is facilitated by the coordination of the zinc atom with the substrate, followed by the formation of a transition state and subsequent product release. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- (2,4-diiso-propyloxyphenyl)zinc bromide
- (Diethoxyphosphoryl)difluoromethylzinc bromide
Uniqueness
(2,4-diiso-butyloxyphenyl)zinc bromide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers different steric and electronic properties, making it suitable for specific synthetic applications.
Properties
Molecular Formula |
C14H21BrO2Zn |
|---|---|
Molecular Weight |
366.6 g/mol |
IUPAC Name |
1,3-bis(2-methylpropoxy)benzene-6-ide;bromozinc(1+) |
InChI |
InChI=1S/C14H21O2.BrH.Zn/c1-11(2)9-15-13-6-5-7-14(8-13)16-10-12(3)4;;/h5-6,8,11-12H,9-10H2,1-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
JVPCCACQBFQOEJ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)COC1=CC(=[C-]C=C1)OCC(C)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


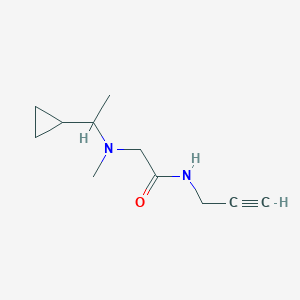
![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B14886988.png)
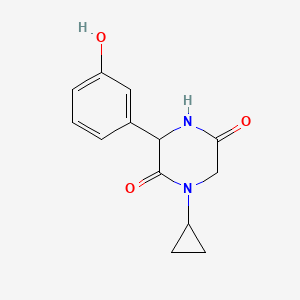
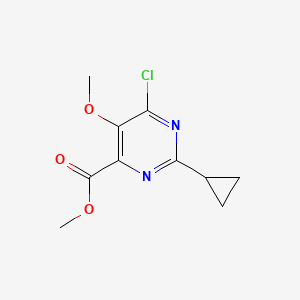
![(7S,8aR)-2-Benzyl-7-methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14887001.png)
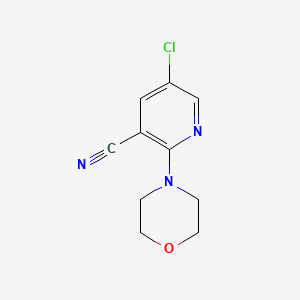
![2-(2-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine](/img/structure/B14887010.png)

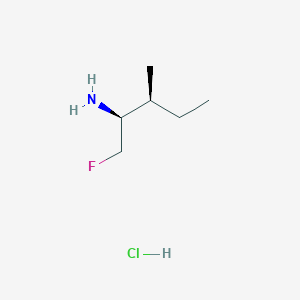
![N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanamide](/img/structure/B14887018.png)

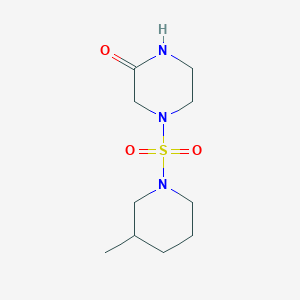
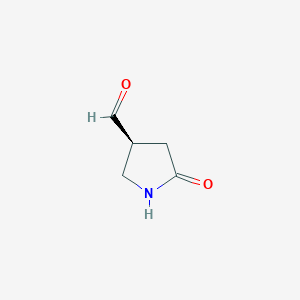
![2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887063.png)
